

LY3000328 metabolic stability liver microsomes

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Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

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LY3000328 Metabolic Stability Data

The table below summarizes the key in vitro metabolic stability data for LY3000328.

Property	Result	Experimental Conditions
Human Liver Microsomes Stability	<20% metabolized after 30-min incubation [1] [2]	• Test compound: 4 μ M • Incubation time: 30 minutes • Cofactor: NADPH present
Intrinsic Permeability	Good (MDCK A-B > 4%) [1] [2]	MDCK cell line
CYP450 Inhibition (Reversible)	Low (<15% inhibition at 10 μ M) [1] [2]	• CYP isoforms: 3A4, 2D6, 2C9 • Test compound: 10 μ M

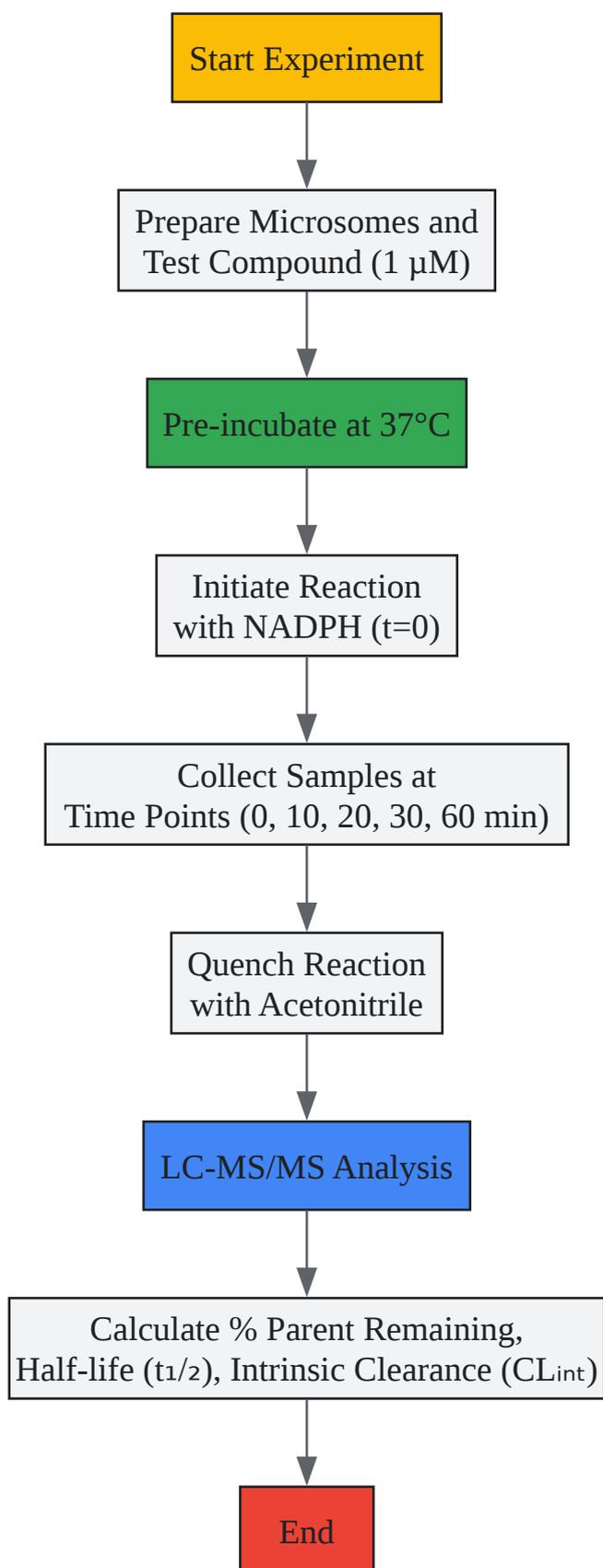
Experimental Protocol: Metabolic Stability in Liver Microsomes

For researchers looking to assess metabolic stability, here is a detailed methodology based on standard practices and the conditions referenced for LY3000328 [1] [2] [3].

- **Objective:** To determine the in vitro metabolic half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) of a test compound in liver microsomes.
- **Test System:**

- **Pooled Human Liver Microsomes:** (e.g., from ≥ 3 donors), 0.5 mg/mL protein concentration [3].
 - **Cofactor:** 1 mM NADPH in buffer [3].
 - **Test Compound:** 1 μ M LY3000328 (final organic solvent concentration $< 0.25\%$) [3].
- **Procedure:**
 - **Pre-incubation:** Add test compound to microsomal protein in buffer and incubate at 37°C for a few minutes.
 - **Initiate Reaction:** Add NADPH cofactor solution (time zero).
 - **Sampling:** Withdraw aliquots at designated time points (e.g., 0, 10, 20, 30, 60 minutes).
 - **Stop Reaction:** Add a quenching solvent (e.g., acetonitrile with internal standard) to the samples.
 - **Analysis:** Centrifuge samples and analyze the supernatant using LC-MS/MS to determine the peak area of the parent compound remaining at each time point.
 - **Data Analysis:**
 - **% Parent Remaining:** $(\text{Peak area at } t_x / \text{Peak area at } t_0) \times 100$.
 - **In vitro $t_{1/2}$:** Calculate from the slope (k) of the linear regression of the $\ln(\%$ parent remaining) vs. time plot: $t_{1/2} = 0.693 / k$.
 - **In vitro CL_{int} :** CL_{int} (mL/min/mg protein) = $(0.693 / t_{1/2}) / \text{microsomal protein concentration (mg/mL)}$.

The workflow for this experiment is outlined in the following diagram:



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Key Insights for Researchers

- **Low Metabolic Lability:** The finding that LY3000328 is minimally metabolized in liver microsomes suggests it is not a substrate for rapid oxidative metabolism by CYP450 enzymes, which is a positive attribute for predictable human pharmacokinetics and low risk of drug-drug interactions [1] [2].
- **Non-covalent Mechanism:** LY3000328 is a **non-covalent, reversible inhibitor** of Cathepsin S. It binds to the S2 and S3 subsites of the enzyme without forming a covalent bond with the active site cysteine (Cys25) [4]. This mechanism may contribute to its high selectivity and clean off-target profile.

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References

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